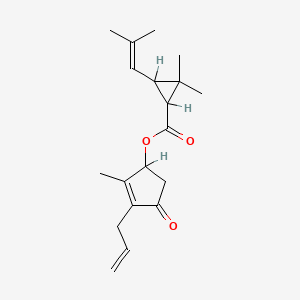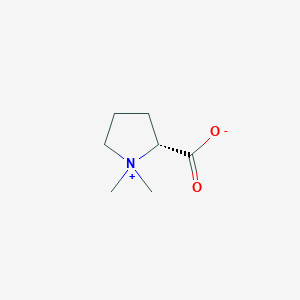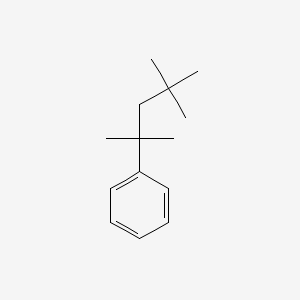
2-Methyl-2-phenyl-undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-undecane is an alkylbenzene.
Applications De Recherche Scientifique
Structural Chemistry :
- A study by Watson et al. (1994) examined substituted pentacyclo[5.4.0.02, 6.03, 10.05, 9]undecanes, similar in structure to 2-Methyl-2-phenyl-undecane, focusing on their bond lengths and cage-like structures through X-ray analysis and computational methods (Watson et al., 1994).
Catalysis and Chemical Reactions :
- Research by Abdrakhmanov et al. (1989) identified the catalytic effects in the Claisen amino rearrangement of N-(1-methyl-2-butenyl)aniline in undecane solution, highlighting the influence of additives on reaction kinetics (Abdrakhmanov et al., 1989).
Biological Activity and Pharmacology :
- Terent′eva et al. (2017) synthesized bis(tetrahydroisoquinoline) derivatives of undecane, finding them to be highly cytotoxic to cancer cell cultures while exhibiting antimicrobial activity against various bacteria and fungi (Terent′eva et al., 2017).
Materials Science and Polymer Chemistry :
- Cheng et al. (1992) explored the use of 2-Methyl–2-undecanethiol in the free-radical copolymerization of styrene with N-phenyl maleimide, contributing to the understanding of charge-transfer complexes in polymer chemistry (Cheng et al., 1992).
Gas Chromatography and Chemical Analysis :
- A study by Soják et al. (1972) identified the C11-alkylbenzene products from the dehydrogenation of n-undecane, demonstrating the use of gas chromatography in the structural analysis of hydrocarbons (Soják et al., 1972).
Propriétés
Numéro CAS |
27854-40-6 |
|---|---|
Nom du produit |
2-Methyl-2-phenyl-undecane |
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
2,4,4-trimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clé InChI |
CQMDBLRKZWOZIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
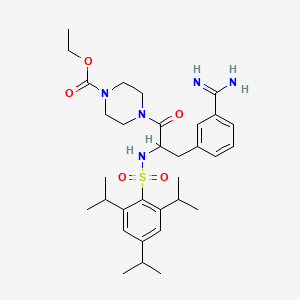
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
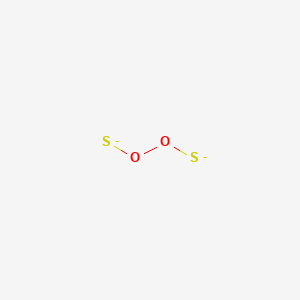
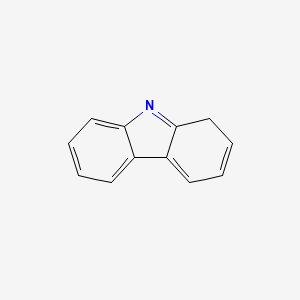
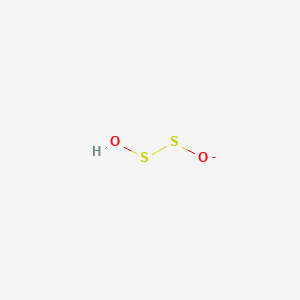
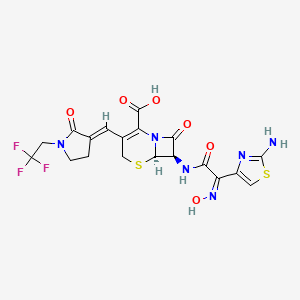
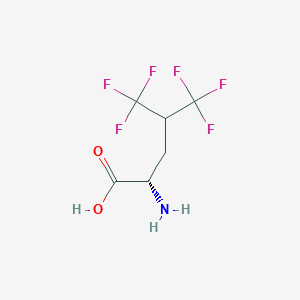
![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)
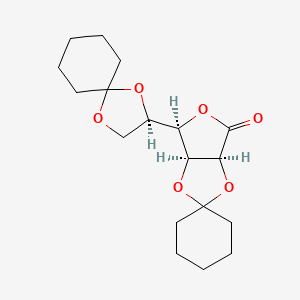
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
